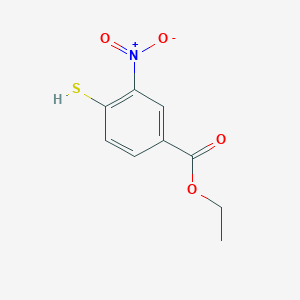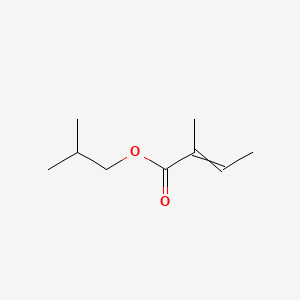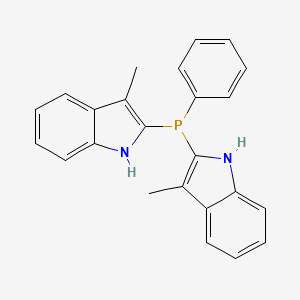
5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate is a complex organic compound that features a diazonium group, a bromophenyl group, and a dioxo-phenylpentene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of phenylacetic acid to produce 4-bromophenylacetic acid . This intermediate can then be further reacted with various reagents to introduce the diazonium and dioxo groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and diazotization reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate involves its interaction with various molecular targets and pathways. The diazonium group can participate in electrophilic aromatic substitution reactions, while the bromophenyl group can engage in halogen bonding and other interactions. These properties make the compound a versatile intermediate in chemical reactions and biological processes.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group and is used in the synthesis of liquid crystal polymers.
4-Bromophenylacetic acid: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
Uniqueness
5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its diazonium group allows for versatile chemical transformations, while the bromophenyl and dioxo groups provide additional sites for functionalization and interaction.
特性
CAS番号 |
749923-92-0 |
|---|---|
分子式 |
C17H11BrN2O3 |
分子量 |
371.2 g/mol |
IUPAC名 |
5-(4-bromophenyl)-2-diazo-1-phenylpentane-1,3,5-trione |
InChI |
InChI=1S/C17H11BrN2O3/c18-13-8-6-11(7-9-13)14(21)10-15(22)16(20-19)17(23)12-4-2-1-3-5-12/h1-9H,10H2 |
InChIキー |
JQNQSMJPXKDXLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(=[N+]=[N-])C(=O)CC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)



![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)
![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)

![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)


